4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one
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Overview
Description
This compound is a heterocyclic compound containing a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one core structure. This core is substituted at various positions with a hydroxy group, a phenyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic core, followed by various substitution reactions to introduce the hydroxy, phenyl, and trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one core, with the aforementioned substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a heterocyclic compound, this molecule could participate in a variety of chemical reactions. The reactivity would be influenced by the electron-rich nature of the heterocyclic core, as well as the electronic and steric properties of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a hydroxy group could enhance its solubility in polar solvents, while the phenyl and trifluoromethyl groups could increase its lipophilicity .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one involve complex processes aimed at developing novel tricyclic structures with potential biological activities. One study details the synthesis of substituted tricyclic compounds, including variants of the thieno[3,2-d]pyrimidine structure, demonstrating their significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011). Such compounds are synthesized from specific starting materials through a systematic investigation, underscoring the chemical versatility and potential for creating bioactive molecules.
Biological Activity and Potential Applications
The derivative compounds of this compound exhibit a range of biological activities. For instance, compounds synthesized through related chemical pathways have shown promise as antibacterial and antifungal agents. The synthesized products' structural determination is achieved via spectral and microanalytical data, facilitating the exploration of their antimicrobial properties (Mittal, Sarode, & Vidyasagar, 2011). Additionally, other studies have focused on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, highlighting the methodological advancements and the potential for creating compounds with unique biological activities (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Antimicrobial and Anti-inflammatory Properties
The exploration of thieno[3,2-d]pyrimidine derivatives for antimicrobial and anti-inflammatory purposes is a significant area of research. Some compounds have been prepared and tested for their antimicrobial and anti-inflammatory properties, showing remarkable activity against various bacteria, fungi, and inflammation. This research underscores the therapeutic potential of these compounds, emphasizing the need for further study to exploit their bioactive properties fully (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Mechanism of Action
Mode of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . These compounds often work by interacting with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involving tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .
Result of Action
Compounds with similar structures have been found to have a variety of effects, including antitumor and antibacterial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-phenyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-6-9(7-4-2-1-3-5-7)20-14-10(8)11-12(25-14)13(23)22-15(24)21-11/h1-6H,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVTEFIZYIYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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